2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol
CAS No.:
Cat. No.: VC18107767
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO |
|---|---|
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | 2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanol |
| Standard InChI | InChI=1S/C9H17NO/c11-8-5-9-3-1-6-10(9)7-2-4-9/h11H,1-8H2 |
| Standard InChI Key | PLXQQHDCNFKCHO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCCN2C1)CCO |
Introduction
Structural and Chemical Characterization
IUPAC Nomenclature and Molecular Architecture
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol (IUPAC name: 2-(octahydro-1H-pyrrolizin-7a-yl)ethanol) is a bicyclic amine alcohol featuring a pyrrolizine core fused with an ethanol side chain. The pyrrolizine system consists of two fused pyrrolidine rings, creating a rigid bicyclic framework. The ethanol moiety is attached at the 7a-position, introducing a hydrophilic functional group that influences solubility and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C9H17NO |
| Molar Mass | 155.24 g/mol |
| SMILES | C1CC2(CCCN2C1)CCO |
| InChI Key | Hypothetical: FGHIJKLMNO-PQRSTUVWXY |
| Storage Conditions | Room temperature (inferred from , ) |
The molecular structure shares similarities with 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-amine dihydrochloride , differing only in the terminal functional group (–NH2 vs. –OH). This substitution reduces basicity and alters hydrogen-bonding capacity, potentially affecting bioavailability and target engagement.
Synthesis and Chemical Reactivity
Hypothesized Synthesis Pathways
While no direct synthesis protocols for 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol are documented, methods for analogous compounds suggest feasible routes:
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Core Pyrrolizine Formation: Cyclization of aminodiols or reductive amination of diketones could yield the hexahydro-pyrrolizine scaffold, as seen in the synthesis of pyrrolo[3,2-d]pyrimidines .
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Side-Chain Introduction: Grignard addition or nucleophilic substitution might attach the ethanol moiety. For example, reacting a pyrrolizine magnesium bromide with ethylene oxide could yield the target alcohol.
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Functional Group Interconversion: Reduction of a ketone intermediate (e.g., 2-(hexahydro-1H-pyrrolizin-7a-yl)acetaldehyde) using NaBH4 or LiAlH4 may produce the alcohol .
Stability and Reactivity
The compound’s stability is likely comparable to its amine analog , which remains stable at room temperature. The hydroxyl group may increase susceptibility to oxidation, necessitating inert storage conditions.
| Compound | Cell Line (IC50, µM) | Target Kinase (% Inhibition) |
|---|---|---|
| 8b | HCT116: 0.031 | CDK2/Cyclin A1: 10–23% |
| 9c | HCT116: 0.009 | EGFR: Docking score −22.46 |
Molecular Docking Predictions
Docking studies of related compounds into EGFR and CDK2 active sites reveal that pyrrolizine scaffolds occupy hydrophobic pockets and form hydrogen bonds with key residues (e.g., Met769 in EGFR). The ethanol moiety in 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol could similarly interact with hydrophilic regions of kinase domains, though experimental validation is required.
Future Research Directions
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Synthetic Optimization: Develop scalable routes for 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol, leveraging methods from .
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Kinase Inhibition Assays: Screen against EGFR, CDK2, and related targets to validate docking predictions.
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ADMET Studies: Evaluate absorption, metabolism, and toxicity to assess drug-likeness.
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